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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylbutanamide is a primary amide derivative of 2,2-dimethylbutanoic acid. While
specific experimental data for this compound is limited in publicly accessible literature, this
guide provides a comprehensive overview of its known and predicted chemical properties,
structure, and potential synthesis pathways. This document is intended to serve as a
foundational resource for researchers and professionals in the fields of chemistry and drug
development who may be interested in this molecule or structurally related compounds.

Chemical Properties and Structure

The fundamental chemical and structural identifiers for 2,2-dimethylbutanamide have been
compiled from various chemical databases.[1][2][3][4][5] It is important to note that while
computational predictions for some physical properties are available, experimentally
determined values for properties such as melting point, boiling point, and density are not
readily available in the cited literature.

Table 1: Chemical Identifiers and Computed Properties of 2,2-Dimethylbutanamide
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Property Value Source
IUPAC Name 2,2-dimethylbutanamide PubChem[1][3]
CAS Number 102014-33-5 ChemScene[2][5]
Molecular Formula CeH13NO PubChem[1][3]
Molecular Weight 115.17 g/mol PubChem[1][3]
Canonical SMILES CCC(C)(C)C(=O)N PubChem[1][3]
InChl=1S/C6H13NO/c1-4-
InChl 6(2,3)5(7)8/h4H2,1-3H3, PubChem[1][3]
(H2,7,8)
JDEUUKYNTHHAQH-
InChlKey PubChem[1][3]
UHFFFAOYSA-N
Computed XLogP3 0.9 PubChem[1][3]
Topological Polar Surface Area  43.1 A2 PubChem[1][3]
Hydrogen Bond Donor Count 1 PubChem[1][3]
Hydrogen Bond Acceptor
1 PubChem[1][3]
Count
Rotatable Bond Count 2 PubChem[1][3]

Structure:

The structure of 2,2-dimethylbutanamide features a quaternary carbon at the alpha-position

to the carbonyl group. This steric hindrance is likely to influence its reactivity and physical

properties.

Experimental Protocols
General Synthesis of Primary Amides from Carboxylic

Acids

2D Structure of 2,2-Dimethylbutanamide
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A specific, validated experimental protocol for the synthesis of 2,2-dimethylbutanamide is not
readily available in the reviewed literature. However, a general and widely applicable method
for the synthesis of primary amides from carboxylic acids involves a two-step process:
conversion of the carboxylic acid to an ammonium salt, followed by dehydration.[6][7]

Materials:

o 2,2-Dimethylbutanoic acid (starting material)

e Ammonium carbonate

o Excess of the corresponding carboxylic acid (to prevent dissociation of the ammonium salt)
Procedure:

e Solid ammonium carbonate is slowly added to an excess of 2,2-dimethylbutanoic acid. The
reaction is allowed to proceed until the cessation of carbon dioxide evolution, indicating the
formation of ammonium 2,2-dimethylbutanoate.

o The resulting mixture is heated under reflux. During this step, the ammonium salt dehydrates
to form 2,2-dimethylbutanamide and water.

e The excess carboxylic acid and water are subsequently removed by distillation to yield the
crude amide.

 Further purification of the product can be achieved through recrystallization or
chromatography.
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General Synthesis Workflow

Start Reaction Heating (Reflux): Distillation: Product: Purification: Final Product;
2,2-Dimethylbutanoic Aci d Formation of
Dehydration Removal of Excess Acid & Water Crude 2,2-Dimethylbutanamide ecrystalization or Chromatogry Pure 2,2-Dimethylbutanamide:
& Ammonium Carbonate Ammonium 2,2-D

Click to download full resolution via product page

General Experimental Workflow for the Synthesis of 2,2-Dimethylbutanamide

Spectroscopic Data (Predicted)
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While experimental spectra for 2,2-dimethylbutanamide are not available, the expected key
features can be predicted based on the functional groups present in the molecule.

Table 2: Predicted Spectroscopic Features for 2,2-Dimethylbutanamide
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Spectroscopy Feature Expected Region/Value
1H NMR CHs (ethyl) Triplet, ~0.9 ppm
CH: (ethyl) Quartet, ~1.5-2.0 ppm
C(CHs3)2 Singlet, ~1.2 ppm
Broad singlet, variable
NH2
chemical shift
13C NMR C=0 (amide) ~170-180 ppm
Quaternary carbon, ~35-45
C(CHs)2
ppm
CHz (ethyl) ~25-35 ppm
CHs (on quaternary C) ~20-30 ppm
CHs (ethyl) ~10-15 ppm

IR Spectroscopy

N-H stretch (primary amide)

Two bands, ~3350 and 3180

cm~Y1]

C=0 stretch (amide | band)

Strong, ~1680-1630 cm~1[1]

N-H bend (amide Il band)

~1640-1550 cm~[1]

C-N stretch

~1400 cm™1

Mass Spectrometry

Molecular lon (M%)

m/z = 115

Alpha-cleavage

Loss of ethyl radical (m/z = 86)

or cleavage to form

[CH3CH2C(CHs)z]* (m/z = 85)

McLafferty Rearrangement

Not expected due to the

absence of a gamma-

hydrogen. A key fragmentation

for primary amides is the

formation of the [CONHz]* ion

at m/z 44.8]
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Biological Activity and Potential Applications

There is no specific information in the scientific literature regarding the biological activity or
signaling pathways of 2,2-dimethylbutanamide. However, the broader class of short-chain
fatty acid amides has been investigated for various pharmacological activities. Notably, some
isomers and analogues of valpromide, a simple amide, have demonstrated anticonvulsant
activity.[9] The biological activity of these amides is often linked to their biotransformation to the
corresponding carboxylic acids.[9]

Given the structural similarities, it is plausible that 2,2-dimethylbutanamide could be explored
for its potential neurological or metabolic effects. However, without experimental data, any
discussion of its biological role remains speculative. Further research, including in vitro and in
Vivo screening, would be necessary to elucidate any potential therapeutic applications for this
compound. Amide-containing molecules are prevalent in pharmaceuticals, and the unique
steric hindrance of the 2,2-dimethylbutanoyl group could impart interesting properties related to
metabolic stability or receptor binding.[10]

Conclusion

2,2-Dimethylbutanamide is a simple, yet under-characterized primary amide. This guide
consolidates the available structural and computed data, outlines a general synthetic approach,
and predicts its key spectroscopic features. The significant gap in experimental data highlights
an opportunity for further research to fully characterize this molecule and explore its potential
biological activities. Such studies would be valuable for enriching the chemical and
pharmacological knowledge base and could potentially uncover novel applications for this and
related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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